

N-Methacryloyl-L-proline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-methacryloyl-L-proline*

Cat. No.: B032726

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, synthesis, and characterization of **N-methacryloyl-L-proline**, a functionalized amino acid with potential applications in biomaterials and drug delivery systems.

Molecular Structure and Properties

N-methacryloyl-L-proline is a derivative of the amino acid L-proline, where a methacryloyl group is attached to the nitrogen atom of the pyrrolidine ring. This modification introduces a polymerizable vinyl group while retaining the chiral center and the carboxylic acid functionality of the parent amino acid.

The key structural features include the pyrrolidine ring from proline, which imparts conformational rigidity, the chiral center at the alpha-carbon, the carboxylic acid group capable of participating in hydrogen bonding and salt formation, and the reactive methacryloyl group that allows for polymerization.

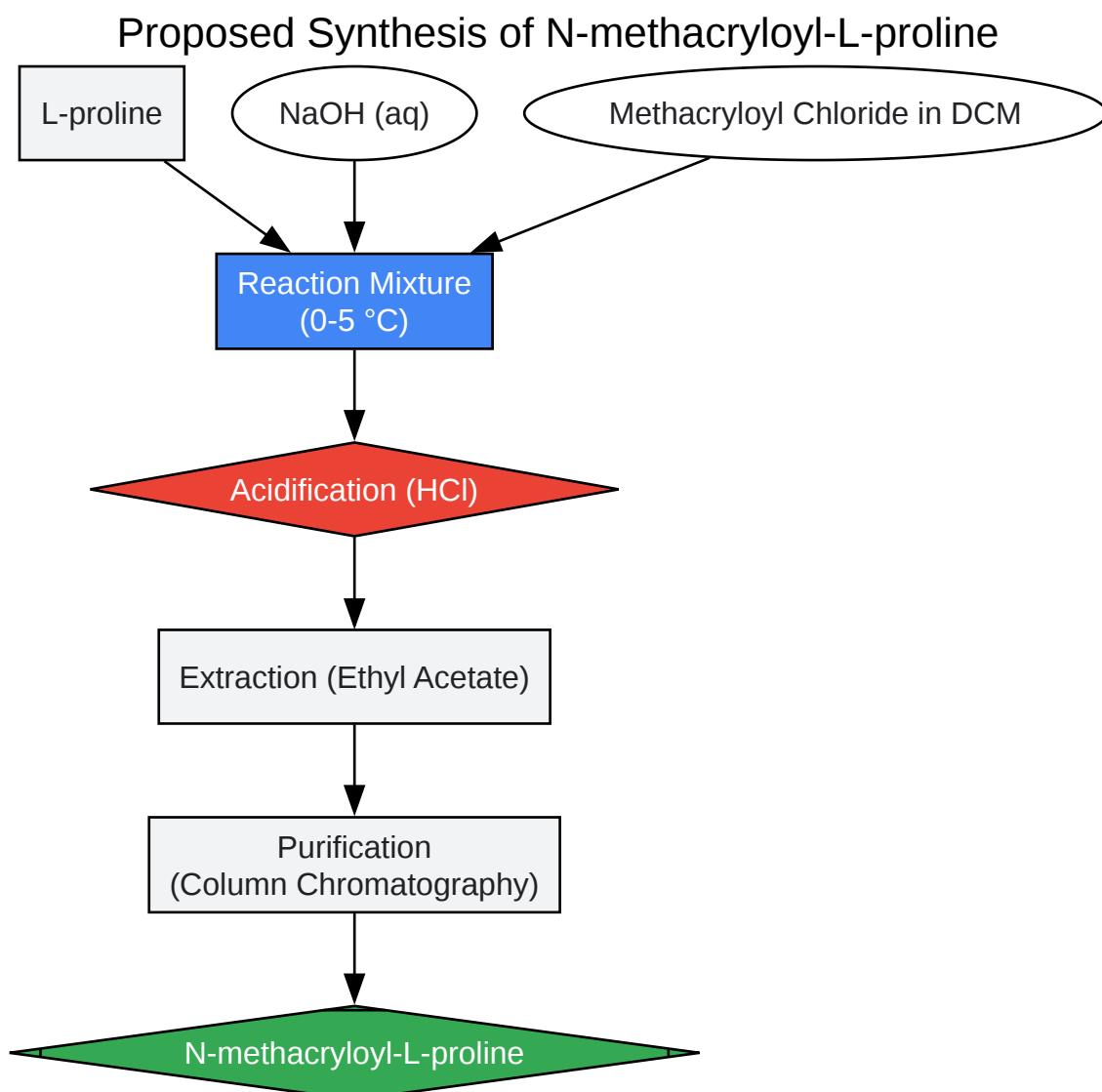
Table 1: Physicochemical Properties of **N-methacryloyl-L-proline**

Property	Value	Source
CAS Number	51161-88-7	[1] [2]
Molecular Formula	C ₉ H ₁₃ NO ₃	[1] [2]
Molecular Weight	183.2 g/mol	[1]

Synthesis of N-methacryloyl-L-proline

While a detailed, peer-reviewed synthesis protocol specifically for **N-methacryloyl-L-proline** is not readily available in the public domain, a general and plausible method can be adapted from the synthesis of other N-acryloyl amino acids.^[3] The most common approach involves the acylation of the amino acid with methacryloyl chloride or methacrylic anhydride under basic conditions. This method is often referred to as the Schotten-Baumann reaction.

Proposed Experimental Protocol


Materials:

- L-proline
- Methacryloyl chloride
- Sodium hydroxide (NaOH) or other suitable base (e.g., triethylamine)
- Dichloromethane (DCM) or other suitable organic solvent
- Hydrochloric acid (HCl) for acidification
- Anhydrous sodium sulfate or magnesium sulfate for drying
- Silica gel for column chromatography

Procedure:

- Dissolution: L-proline is dissolved in an aqueous solution of sodium hydroxide at a low temperature (typically 0-5 °C) to form the sodium salt of the amino acid and to neutralize the subsequently formed HCl.

- Acylation: Methacryloyl chloride, dissolved in an inert organic solvent such as dichloromethane, is added dropwise to the cooled L-proline solution with vigorous stirring. The temperature is maintained at 0-5 °C throughout the addition.
- Reaction: The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, the organic layer is separated. The aqueous layer is acidified with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
- Extraction: The product is then extracted from the aqueous phase using a suitable organic solvent, such as ethyl acetate.
- Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

[Click to download full resolution via product page](#)

A flowchart of the proposed synthesis of **N-methacryloyl-L-proline**.

Spectroscopic Characterization

Detailed experimental spectra for **N-methacryloyl-L-proline** are not widely published.

However, the expected spectroscopic features can be predicted based on the known spectra of L-proline and various methacryloyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^1H NMR Chemical Shifts for **N-methacryloyl-L-proline**

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Vinylic (=CH ₂)	5.3 - 5.8	Two singlets or multiplets
α-CH (pyrrolidine)	4.3 - 4.6	Multiplet
δ-CH ₂ (pyrrolidine)	3.4 - 3.7	Multiplet
β, γ-CH ₂ (pyrrolidine)	1.8 - 2.3	Multiplets
Methyl (-CH ₃)	~1.9	Singlet
Carboxylic acid (-COOH)	>10	Broad singlet

Table 3: Predicted ¹³C NMR Chemical Shifts for **N-methacryloyl-L-proline**

Carbon	Predicted Chemical Shift (ppm)
Carbonyl (Amide)	168 - 172
Carbonyl (Carboxylic Acid)	175 - 180
Quaternary Carbon (vinylic)	138 - 142
Methylene Carbon (vinylic)	120 - 125
α-Carbon (pyrrolidine)	58 - 62
δ-Carbon (pyrrolidine)	45 - 50
β, γ-Carbons (pyrrolidine)	24 - 32
Methyl Carbon	18 - 22

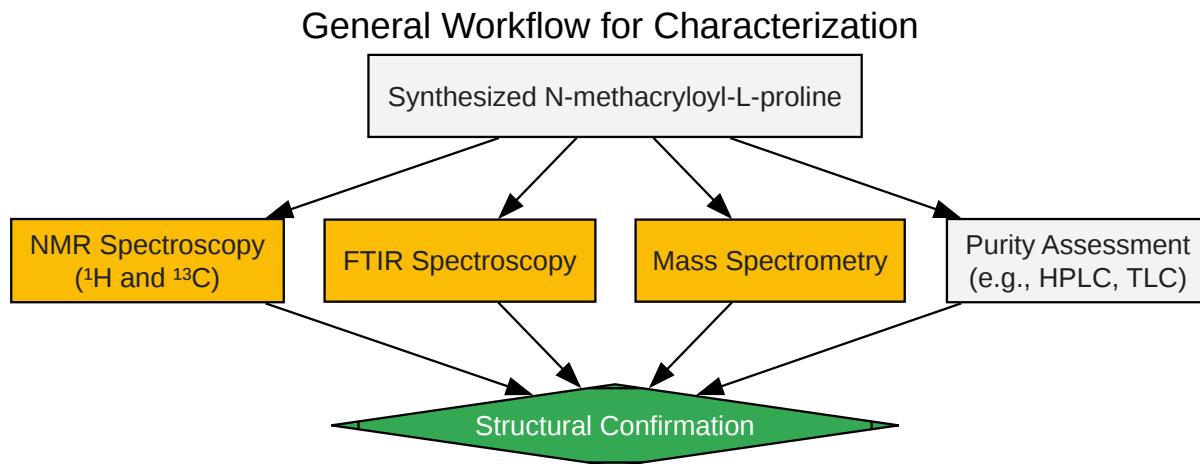

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 4: Predicted FTIR Absorption Bands for **N-methacryloyl-L-proline**

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H (Carboxylic Acid)	2500-3300 (broad)	Stretching
C-H (Aliphatic & Vinylic)	2850-3100	Stretching
C=O (Carboxylic Acid)	1700-1730	Stretching
C=O (Amide)	1630-1660	Stretching (Amide I band)
C=C (Vinylic)	1620-1640	Stretching
C-N	1180-1360	Stretching

Mass Spectrometry (MS)

The expected molecular ion peak $[M+H]^+$ in the mass spectrum would be at m/z 184.0863, corresponding to the molecular formula $C_9H_{14}NO_3^+$. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da), the methacryloyl group, and fragmentation of the pyrrolidine ring.

[Click to download full resolution via product page](#)

A general workflow for the characterization of synthesized **N-methacryloyl-L-proline**.

Potential Applications in Research and Drug Development

N-methacryloyl-L-proline is a versatile monomer that can be used to create novel polymers and hydrogels with tailored properties. Its biocompatibility, derived from the amino acid backbone, and the presence of a reactive carboxylic acid group make it a promising candidate for various biomedical applications.

- **Hydrogel Formation:** The methacryloyl group allows for free-radical polymerization to form hydrogels. These hydrogels can be designed to be stimuli-responsive, for example, to changes in pH due to the carboxylic acid group. Such hydrogels have potential applications in controlled drug release and tissue engineering.
- **Biomaterial Functionalization:** The carboxylic acid group can be used for further chemical modification, such as conjugation of drugs, peptides, or other bioactive molecules. This allows for the creation of functionalized biomaterials with specific biological activities.
- **Dental Materials:** Research has shown its use in the formulation of glass ionomer cements, where it can enhance mechanical properties.^[4]

Signaling Pathways and Biological Interactions

Currently, there is a lack of specific research on the direct interaction of **N-methacryloyl-L-proline** with cellular signaling pathways. While L-proline itself is known to influence various cellular processes, it cannot be assumed that its N-methacryloyl derivative will have similar effects. The addition of the methacryloyl group significantly alters the molecule's size, polarity, and reactivity, which would likely lead to different biological interactions. Future research is needed to elucidate the specific biological effects and potential signaling pathways modulated by **N-methacryloyl-L-proline** and its polymeric derivatives.

Conclusion

N-methacryloyl-L-proline is a functional monomer with significant potential in the development of advanced biomaterials. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted characterization data. Further experimental

validation is necessary to fully explore its properties and biological interactions for applications in drug delivery and regenerative medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. keyorganics.net [keyorganics.net]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-Methacryloyl-L-proline: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032726#molecular-structure-of-n-methacryloyl-l-proline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com